Adamantane-1-carboxamidine
Description
Structure
2D Structure
Properties
IUPAC Name |
adamantane-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c12-10(13)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2,(H3,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSZZMYJNYFCNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369408 | |
| Record name | Adamantane-1-carboxamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173601-35-9 | |
| Record name | Adamantane-1-carboxamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Chemical Transformations of Adamantane 1 Carboxamidine
Established Reaction Pathways for Adamantane-1-carboxamidine Synthesis
The traditional synthesis of this compound hydrochloride typically involves a multi-step process beginning with the functionalization of the adamantane (B196018) core. smolecule.com
Strategic Introduction of Functional Groups onto the Adamantane Nucleus
The initial and crucial step in the synthesis is the introduction of a functional group at one of the four equivalent bridgehead positions of the adamantane molecule. smolecule.comnih.gov This is most commonly achieved through carboxylation or halogenation.
One of the most direct routes to a functionalized adamantane is the Koch-Haaf carbonylation of adamantane itself, or more efficiently, from a precursor like 1-adamantanol (B105290) or 1-bromoadamantane (B121549), to yield adamantane-1-carboxylic acid. jlu.edu.cn This reaction typically employs a strong acid catalyst, such as sulfuric acid, and a source of carbon monoxide, often formic acid. jlu.edu.cn The reaction proceeds via the formation of a stable adamantyl cation, which is then carboxylated.
Alternatively, direct halogenation of adamantane, for instance with bromine, provides 1-bromoadamantane, which can then be converted to the carboxylic acid via a Grignard reagent followed by carboxylation with carbon dioxide. nih.gov The system H2SO4–HNO3 is also extensively used for the functionalization of adamantane derivatives. researchgate.net
The choice of the initial functionalization strategy is critical as it sets the stage for the subsequent formation of the carboxamidine moiety. The robustness of the adamantane cage allows for a variety of reaction conditions to be employed for this purpose. researchgate.net
Mechanistic Considerations in Carboxamide Formation (Amidation Reactions)
With adamantane-1-carboxylic acid in hand, the next key transformation is the formation of the corresponding carboxamide, 1-adamantanecarboxamide. This amidation is a pivotal step towards the final product. A common method involves the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. science.org.ge The resulting adamantane-1-carbonyl chloride is then reacted with ammonia (B1221849) to furnish the primary amide. researchgate.net
Alternatively, direct coupling of the carboxylic acid with an ammonia source can be achieved using peptide coupling reagents. bas.bg Reagents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt) facilitate the formation of an active ester intermediate, which readily reacts with ammonia or ammonium (B1175870) hydroxide (B78521) to yield the amide. bas.bgacs.org This method offers milder reaction conditions and avoids the need to handle the often-sensitive acyl chloride. bas.bg
The mechanism of these coupling reactions generally involves the activation of the carboxylic acid's carbonyl group, making it more susceptible to nucleophilic attack by ammonia. The choice of coupling reagent and reaction conditions can significantly influence the yield and purity of the resulting carboxamide. bas.bg
From 1-adamantanecarboxamide, the synthesis proceeds to the carboxamidine. While the direct conversion is less commonly detailed in readily available literature, a plausible route involves the Pinner reaction. This classic method treats a nitrile with an alcohol in the presence of an acid catalyst to form an imino ether hydrochloride (a Pinner salt). Subsequent reaction of the Pinner salt with ammonia would yield the desired amidine hydrochloride. The precursor for this, adamantane-1-carbonitrile, can be synthesized from 1-bromoadamantane via nucleophilic substitution with a cyanide salt.
Another approach to the amidine functionality is through the reaction of an orthoester with an amine, though this is a more general method for amidine synthesis. A more direct route to amidines from amides can be achieved using specific reagents like triflic anhydride (B1165640) and an amine source.
Techniques for Salt Formation and Optimized Purification Protocols
The final step in the synthesis of this compound is often its conversion to a more stable and soluble salt form, typically the hydrochloride salt. smolecule.comontosight.ai This is achieved by treating the free base of this compound with hydrochloric acid in a suitable solvent, such as ethanol (B145695) or diethyl ether. smolecule.com
Purification of the intermediates and the final product is crucial for obtaining a high-purity compound. Column chromatography is frequently employed to purify the adamantane-1-carboxamide intermediate. bas.bg Recrystallization is a common technique for purifying the final hydrochloride salt, often from solvents like ethanol or acetonitrile-water mixtures. acs.org The choice of solvent for recrystallization is critical and is determined by the solubility profile of the compound. The purity of the final product is typically assessed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). bas.bgacs.org
Table 1: Summary of Established Synthesis Steps for this compound Hydrochloride
| Step | Starting Material | Reagents and Conditions | Product |
| Functionalization | Adamantane | 1. Formic acid, sulfuric acid (Koch-Haaf) 2. Bromine, then Mg, CO₂ | Adamantane-1-carboxylic acid |
| Amidation | Adamantane-1-carboxylic acid | 1. SOCl₂, then NH₃ 2. EDC·HCl, HOBt, NH₄OH | 1-Adamantanecarboxamide |
| Amidine Formation | 1-Adamantanecarboxamide | Pinner reaction (via nitrile) or other methods | This compound |
| Salt Formation | This compound | Hydrochloric acid | This compound hydrochloride |
Innovative Synthetic Approaches to this compound Derivatives
Recent advancements in synthetic organic chemistry have led to more efficient and versatile methods for preparing this compound and its derivatives. These innovative approaches focus on convergent synthesis and the application of catalytic methods.
Design and Implementation of Convergent Synthesis Strategies
Convergent synthesis offers a more efficient route to complex molecules by preparing key fragments of the target molecule separately and then coupling them together in the final stages. acs.org This approach is particularly advantageous for creating a library of derivatives with diverse functionalities.
For the synthesis of this compound derivatives, a convergent strategy might involve the preparation of a functionalized adamantane core and a separate amidine-containing fragment. For example, a derivative could be synthesized by coupling a pre-formed adamantane-1-carboxylic acid with a complex amine, followed by transformation of a distal functional group into the amidine. acs.org
A reported convergent process for preparing adamantane 11-β-HSD-1 inhibitors exemplifies this strategy, where an adamantane-containing fragment is coupled with a piperazine (B1678402) derivative in a high-yielding, scalable process. acs.org While not directly forming a carboxamidine, this approach highlights the power of convergent synthesis in constructing complex adamantane-containing molecules. The final amidation step in this synthesis was achieved by activating the carboxylic acid with EDC·HCl and HOBt, followed by the addition of ammonium chloride. acs.org
Application of Catalytic Methods in this compound Synthesis
Catalytic methods are increasingly being employed to improve the efficiency, selectivity, and environmental footprint of organic syntheses. researchgate.net In the context of adamantane chemistry, catalysis plays a role in both the initial functionalization and subsequent transformations.
Catalytic Functionalization of Adamantane:
While the Koch-Haaf reaction is effective, it requires stoichiometric amounts of strong acids. Catalytic approaches to adamantane functionalization are being explored. For instance, metal-catalyzed C-H activation offers a direct route to functionalized adamantanes, potentially bypassing the need for pre-functionalized starting materials. nih.gov Nickel catalysis has been reported for the carbonylation of unreactive alkanes like adamantane with formamides to produce amide products directly. nih.gov
Catalytic Amidation and Amidine Formation:
Catalytic methods can also be applied to the amidation step. For example, boric acid has been investigated as a catalyst for amidation, offering a potentially greener alternative to traditional coupling reagents. Tantalum(V) chloride has been shown to catalyze the reaction of aliphatic carboxylic acids with secondary amines to form carboxamides selectively. researchgate.net
For the synthesis of amidines, various catalytic systems have been developed. While specific examples for this compound are not extensively documented, general methods for catalytic amidine synthesis from nitriles or amides could be applied. For instance, the use of transition metal catalysts to facilitate the addition of amines to nitriles is a promising area of research.
Table 2: Examples of Catalytic Methods in Adamantane Chemistry
| Reaction | Catalyst | Substrate | Product | Reference |
| Carbonylation | Nickel catalyst | Adamantane, Formamide | Adamantane-1-carboxamide | nih.gov |
| Amidation | Boric acid | Carboxylic acid, Amine | Carboxamide | |
| Amidation | Tantalum(V) chloride | Carboxylic acid, Secondary amine | N,N-disubstituted carboxamide | researchgate.net |
The development of these innovative synthetic strategies continues to expand the toolkit available to chemists, enabling the creation of novel this compound derivatives with tailored properties for various applications.
Integration of Flow Chemistry for Enhanced Synthetic Efficiency
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation. While specific literature on the flow synthesis of this compound is not abundant, the principles have been successfully applied to the synthesis of its precursors and complex derivatives, demonstrating the viability of this approach.
The development of a scalable and safe process for 2-aminoadamantane-2-carboxylic acid, a key precursor for related structures, has been expedited through the use of mesoreactor flow devices. acs.org This method simplifies the handling of potentially hazardous reagents and reaction conditions. acs.org Furthermore, automated solid-phase synthesis (SPS) in a flow setup has been employed to create complex drug analogues containing an adamantane-1-carboxamide core. nih.gov This automated platform allows for rapid diversification and production of molecules from a lead compound by simply modifying the sequence of reagents flowed through the system. nih.gov Such systems can be compact and are suitable for on-demand synthesis, which is particularly valuable in pharmaceutical development. nih.gov The successful application of flow chemistry to these related adamantane structures underscores its potential for optimizing the synthesis of this compound itself, promising higher yields and safer, more efficient production protocols.
Table 1: Application of Flow Chemistry in the Synthesis of Adamantane Derivatives
| Compound/Process | Flow Chemistry Application | Key Advantages Noted | Reference |
|---|---|---|---|
| 2-Aminoadamantane-2-carboxylic Acid | Synthesis using mesoreactor flow devices | Expedited lab-scale synthesis, simplified processing of hazardous reagents. | acs.org |
| Prexasertib (Adamantane-carboxamide core) | Automated solid-phase synthesis (SPS) in continuous-flow | On-demand automated synthesis, rapid analogue generation, late-stage diversification. | nih.gov |
| Adamantane-1-carboxamide | Carbonylation reactions in a flow reactor | Potential for more efficient reaction conditions. | scispace.com |
Exploration of Chemical Reactivity and Derivatization at the Carboxamidine Moiety
The chemical reactivity of this compound is largely dominated by the carboxamidine functional group (-C(=NH)NH₂). This moiety serves as a versatile handle for a variety of chemical transformations, including acylation, hydrolysis, deprotonation, and alkylation, allowing for the synthesis of a diverse range of derivatives. smolecule.com
The nitrogen atoms of the carboxamidine group are nucleophilic and can readily react with acylating agents, such as acyl chlorides, to form N-acyl derivatives. smolecule.com This reaction is a fundamental method for elaborating the core structure. A more advanced acylation technique involves the palladium-catalyzed acylative Suzuki coupling. While studied on the related 1-adamantane carboxamide, this reaction demonstrates the potential for forming aryl ketones from the adamantane core structure. rsc.org However, the steric bulk of the adamantane group can significantly hinder the reaction, leading to lower yields compared to less bulky substrates. rsc.org For instance, the reaction of 1-adamantane carboxamide with phenylboronic acid resulted in a modest yield of 36%. rsc.org Overcoming this steric hindrance may require modified catalysts or more reactive acyl-nitrogen bonds. rsc.org
Table 2: Acylative Suzuki Coupling of 1-Adamantane Carboxamide with Phenylboronic Acid
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pd(PCy₃)₂Cl₂ (5 mol%), PCy₃ (3 mol%) | K₂CO₃ | Dioxane | 110 | 36 | rsc.org |
Under aqueous conditions, the carboxamidine group can undergo hydrolysis. smolecule.comevitachem.com This process typically involves the cleavage of the C-N bonds within the amidine moiety, leading to the formation of the corresponding carboxylic acid (adamantane-1-carboxylic acid) and ammonia or an amine. smolecule.com The stability of the adamantane cage ensures it remains intact during this transformation. smolecule.com This reaction pathway is a critical consideration in aqueous environments and represents a potential route for degradation or planned conversion back to the parent carboxylic acid. The hydrolysis of related adamantane-carboxamide structures has also been documented as a key step in multi-step synthetic sequences. mdpi.com
Table 3: Products of this compound Hydrolysis
| Reactant | Condition | Primary Products | Reference |
|---|---|---|---|
| This compound | Presence of water | Adamantane-1-carboxylic acid, Ammonia | smolecule.com |
The carboxamidine group possesses acidic protons on its nitrogen atoms. Under basic conditions, one of these protons can be removed to form a negatively charged amidinate ion. smolecule.com This deprotonation transforms the neutral carboxamidine into a potent nucleophile. smolecule.com The resulting amidinate anion is stabilized by delocalization of the negative charge across the N-C-N system.
The chemistry of amidinate ions is well-established in organometallic chemistry, where they serve as versatile ligands. Deprotonated amide and amidine species, known as amidates and amidinates respectively, readily form stable complexes with a variety of transition metals, such as titanium and zirconium. researchgate.net This coordination chemistry highlights the potential of the Adamantane-1-carboxamidinate ion to act as a ligand, introducing the bulky and rigid adamantane scaffold into metal complexes for applications in catalysis or materials science. The deprotonation process is fundamental to the nucleophilic character of the molecule and enables its participation in a wider range of bond-forming reactions. smolecule.com
N-alkylation represents a key strategy for the derivatization of adamantane-based carboxamides and, by extension, carboxamidines. The nitrogen atoms can be functionalized via reactions with alkyl halides or other electrophiles. For example, synthetic routes to complex molecules like Adatanserin have been developed involving the N-alkylation of a piperazine moiety which is subsequently linked to an adamantane-1-carbonyl chloride. scientific.netasianpubs.org In other work, N-alkylation has been performed on sulfonamide nitrogen atoms adjacent to an adamantane carboxamide group. rsc.org These examples, while involving carboxamides, establish a clear precedent for the feasibility of N-alkylation reactions on the adamantane scaffold. Such functionalizations are crucial for modulating the pharmacological or material properties of the parent compound by introducing new functional groups at specific sites.
Table 4: Examples of N-Alkylation in the Synthesis of Adamantane Derivatives
| Starting Material Type | Alkylating Agent Type | Resulting Structure | Purpose/Application | Reference |
|---|---|---|---|---|
| 1-(2-pyrimidinyl)piperazine | N-(2-bromoethyl) phthalimide | Intermediate for Adatanserin synthesis | Synthesis of a potential antidepressant | asianpubs.org |
| Ethyl 2-amino-2-methylpropanoate derivative | Various (e.g., methyl iodide) | N-alkylated sulfonamide | Synthesis of 11β-HSD1 inhibitors | rsc.org |
| 5(6)-hydroxy-4(7)-nitro-2-(1-adamantyl)benzimidazole | Methyl iodide | N-methylated benzimidazole | Study of alkylation regioselectivity | science.org.ge |
Computational Chemistry and Theoretical Investigations of Adamantane 1 Carboxamidine
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are indispensable tools for exploring the three-dimensional structure and dynamic behavior of molecules like Adamantane-1-carboxamidine. These computational techniques allow for a detailed examination of its conformational preferences and how it might interact with biological macromolecules.
Comprehensive Conformational Analysis and Characterization of Intermolecular Interactions
The adamantane (B196018) cage, with its rigid tricyclic structure, significantly constrains the conformational freedom of this compound. Current time information in Berlin, DE. However, the C-N single bond of the carboxamidine group allows for rotation, leading to different spatial arrangements of the amidine moiety relative to the adamantane core. Computational methods, such as systematic conformational searches using molecular mechanics or more accurate quantum mechanical calculations, can identify the most stable conformers and the energy barriers between them.
Intermolecular interactions are critical to the behavior of this compound in various environments. The adamantane portion is highly lipophilic and capable of engaging in van der Waals interactions and forming hydrophobic contacts. mdpi.com In contrast, the carboxamidine group, with its nitrogen atoms, is a potent hydrogen bond donor and acceptor. This dual nature allows for a range of non-covalent interactions, including:
Hydrogen Bonding: The -NH2 and =NH groups of the carboxamidine moiety can form strong hydrogen bonds with suitable acceptor and donor atoms in other molecules, such as water or the active site residues of a protein.
Hydrophobic Interactions: The bulky and nonpolar adamantane cage can favorably interact with hydrophobic pockets in proteins or lipid bilayers. nih.gov
Electrostatic Interactions: The polarized nature of the carboxamidine group can lead to significant electrostatic interactions with charged or polar species.
Computational studies on similar adamantane derivatives have highlighted the importance of these interactions in their biological activity and supramolecular chemistry. mdpi.commdpi.com
Computational Protein-Ligand Docking Studies for Elucidating Biological Target Interactions
Given the history of adamantane derivatives in drug discovery, computational docking is a key method to predict and analyze the binding of this compound to potential biological targets. nih.govnih.govnih.gov Docking algorithms place the ligand (this compound) into the binding site of a receptor and score the different poses based on the predicted binding affinity.
Potential protein targets for this compound could include enzymes and receptors where other adamantane derivatives have shown activity, such as viral ion channels or cellular enzymes. mdpi.comnih.gov Docking studies can reveal:
Preferred Binding Pose: The most likely orientation of the molecule within the active site.
Key Interacting Residues: The specific amino acids in the protein that form hydrogen bonds, hydrophobic contacts, or other interactions with the ligand.
Binding Affinity Estimation: A calculated score that provides an estimate of the strength of the interaction.
For example, docking studies on adamantane-based inhibitors have successfully identified key interactions with enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and the Ebola virus glycoprotein. nih.govnih.gov Similar studies on this compound would be crucial in identifying its potential pharmacological targets.
Application of Molecular Dynamics Simulations to Compound-Target Systems
Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its target over time, offering insights beyond the static picture provided by docking. bohrium.comtandfonline.com For a system comprising this compound bound to a protein, an MD simulation would track the movements of all atoms, governed by a force field that describes their interactions.
MD simulations can be used to:
Assess Binding Stability: Determine if the ligand remains stably bound in the active site or if it dissociates over the simulation time.
Analyze Conformational Changes: Observe how the protein and ligand adapt to each other upon binding.
Calculate Binding Free Energies: Employ more advanced techniques like MM/PBSA or free energy perturbation to obtain more accurate estimates of binding affinity.
Studies on adamantane derivatives interacting with lipid bilayers and protein channels have demonstrated the power of MD simulations in understanding their mechanism of action at a molecular level. nih.govnih.gov
Quantum Chemical Calculations for Electronic and Structural Insights
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of this compound. physchemres.orgbsu.bydergipark.org.tr
Generation and Interpretation of Electrostatic Potential Maps and Frontier Orbital Visualizations
Electrostatic Potential (ESP) Maps: An ESP map illustrates the distribution of charge on the molecular surface. For this compound, the ESP map would be expected to show a region of high electron density (negative potential, typically colored red) around the nitrogen atoms of the carboxamidine group, indicating their role as hydrogen bond acceptors and sites for electrophilic attack. mdpi.comrsc.org Conversely, the hydrogen atoms of the amine and imine groups would exhibit positive potential (blue), highlighting their hydrogen bond donor capacity. The adamantane cage would show a relatively neutral (green/yellow) potential, consistent with its nonpolar character.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. researchgate.netyoutube.comresearchgate.net For this compound, the HOMO is likely to be localized on the electron-rich carboxamidine group, specifically the lone pairs of the nitrogen atoms. The LUMO, on the other hand, would likely be centered on the π* orbital of the C=N double bond. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Prediction of Quantum Chemical Descriptors and Assessment of Molecular Reactivity Sites
Quantum chemical calculations can provide a range of descriptors that quantify the reactivity and stability of this compound. These descriptors, derived from the electronic structure, offer a quantitative basis for understanding its chemical behavior.
Table 1: Predicted Quantum Chemical Descriptors for this compound
| Descriptor | Predicted Value/Characteristic | Significance |
| HOMO Energy | Relatively High | Indicates a greater tendency to donate electrons. |
| LUMO Energy | Relatively Low | Indicates a greater tendency to accept electrons. |
| HOMO-LUMO Gap | Moderate | Suggests a balance between stability and reactivity. |
| Global Hardness | Moderate | Correlates with resistance to change in electron configuration. |
| Global Softness | Moderate | The inverse of hardness, indicating reactivity. |
| Electronegativity | Moderate | Represents the molecule's ability to attract electrons. |
| Chemical Potential | Negative | Indicates the tendency of electrons to escape from the system. |
| Electrophilicity Index | Moderate to High | Quantifies the ability of the molecule to accept electrons. |
| Dipole Moment | Significant | Arises from the charge separation between the adamantane cage and the polar carboxamidine group. |
Theoretical Prediction of Spectroscopic Signatures, Including UV-Visible Spectra
The spectroscopic characteristics of adamantane derivatives can be accurately predicted using computational methods, primarily Time-Dependent Density Functional Theory (TD-DFT). This approach is instrumental in understanding the electronic transitions that govern the ultraviolet-visible (UV-Vis) absorption spectra of these compounds.
For analogous adamantane-containing molecules, studies have shown that intense UV-Vis light absorption is typically brought about by π → π* electronic transitions. nih.gov For instance, in related N'-heteroarylidene-adamantane-1-carbohydrazides, these transitions occur within the π-delocalized system involving the aromatic or heteroaromatic rings and the adjacent carbohydrazide (B1668358) moiety. nih.gov The analysis of electron density difference maps (EDDM) reveals the flow of electron density during photo-excitation, highlighting the specific molecular fragments involved in the electronic transition. nih.gov
Theoretical calculations, often performed using methods like TD-DFT with basis sets such as B3LYP/6-311++G(d,p), can predict the maximum absorption wavelengths (λmax). nih.gov These theoretical spectra are then compared with experimentally recorded spectra to validate the computational model. nih.govresearchgate.net For many adamantane derivatives, the predicted electronic properties and band gap energies from frontier molecular orbitals (HOMO and LUMO) align well with experimental findings, providing a reliable framework for predicting the spectroscopic signatures of this compound. nih.gov
Table 1: Predicted Electronic Transitions in Adamantane Derivatives
| Compound Type | Predicted Transition Type | Typical Absorption Range (nm) | Computational Method |
|---|---|---|---|
| Adamantane-carbohydrazides | π → π* | 200-500 nih.gov | DFT, TD-DFT nih.gov |
| Adamantane-triazole thiones | π → π* | 200-450 researchgate.net | TD-DFT, CASSCF researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Methodologies
QSAR studies are pivotal in establishing a correlation between the chemical structure of a series of compounds and their biological activity. shd-pub.org.rs For adamantane derivatives, these models are used to predict the therapeutic potential and guide the synthesis of new, more potent analogues. mdpi.comresearchgate.net
Development and Validation of Predictive Models for Biological Activity
The development of a robust QSAR model involves several key steps, starting with the selection of a training set of molecules with known biological activities. mdpi.com The three-dimensional structures of these molecules are generated and aligned based on a common scaffold. mdpi.comnih.gov
The predictive power of the resulting model is rigorously assessed through validation procedures. Internal validation is often performed using the leave-one-out (LOO) cross-validation method, which yields a cross-validated correlation coefficient (q²). mdpi.com A high q² value (e.g., 0.847 in one study on aminoadamantanes) indicates a model with good internal predictivity. mdpi.com
External validation is crucial and involves using the model to predict the activity of a "test set" of compounds that were not used in the model's development. mdpi.comrsc.org The correlation between the predicted and actual activities for the test set (R²_test) provides a measure of the model's real-world predictive ability. An R²_test value of 0.867 was achieved for a CoMFA model of aminoadamantane analogs, demonstrating excellent predictive power. mdpi.com Another validation strategy involves synthesizing novel compounds designed based on the QSAR model's predictions and then experimentally testing their biological activity to see if it matches the predictions. nih.gov
Table 2: Statistical Parameters for a Sample 3D-QSAR (CoMFA) Model of Adamantane Analogs
| Parameter | Value | Description |
|---|---|---|
| q² (Cross-validated R²) | 0.847 | Indicates good internal model predictivity. mdpi.com |
| ONC (Optimal Number of Components) | 4 | The number of principal components that yield the best model. mdpi.com |
| r² (Non-cross-validated R²) | 0.954 | Represents the correlation between experimental and predicted values for the training set. mdpi.com |
| F-value | 123.383 | A high F-value indicates a statistically significant regression model. mdpi.com |
Advanced Solid-State and Intermolecular Interaction Analysis
The solid-state architecture of this compound, governed by intermolecular interactions, is critical for its physical properties, such as solubility and stability. Advanced computational techniques provide a detailed understanding of these non-covalent forces.
Comprehensive Hirshfeld Surface Analysis for Crystal Packing
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. uzh.chnih.gov The surface is mapped with properties like d_norm, which highlights regions of close intermolecular contact. mdpi.commdpi.com
Table 3: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of Adamantane Derivatives
| Interaction Type | Compound: Adamantane-naphthyl thiourea (B124793) conjugate nih.gov | Compound: Adamantane-linked triazole mdpi.com | Compound: Adamantane-linked hydrazine-carbothioamide uzh.ch |
|---|---|---|---|
| H···H | 59.3% | 54.4% | Varies with substitution |
| C···H/H···C | 19.8% | Not specified | Not specified |
| S···H/H···S | 10.1% | Not specified | Varies with substitution |
| O···H/H···O | Not specified | 15.2% | Varies with substitution |
Identification and Characterization of Energetically Significant Molecular Dimers
Beyond visualizing contacts, computational methods can identify and quantify the strength of specific intermolecular pairings, or dimers, that form the primary building blocks of the crystal structure. The CLP-PIXEL method is used to calculate the lattice energy and identify the most energetically significant molecular dimers from the crystal structure. uzh.ch
For bioactive adamantane-linked compounds, these calculations have identified several key dimers stabilized by a combination of hydrogen bonds and weaker interactions. uzh.chnih.gov The interaction energies for these dimers can range from weak (-4.0 kcal/mol) to very strong (-32.2 kcal/mol). uzh.ch For example, in one adamantane derivative, the primary and most stable dimer was formed by a pair of N–H···O interactions between centrosymmetrically related molecules. uzh.ch The total interaction energy is typically broken down into its coulombic, polarization, dispersion, and repulsion components, revealing that dispersion forces, particularly between the bulky adamantane cages, are often a major stabilizing factor. nih.gov The Quantum Theory of Atoms in Molecules (QTAIM) can be further employed to quantify the strength and nature of the specific bonds (e.g., N–H···O) within these dimers. uzh.ch
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| (E)-N'-[(pyridine-3-yl)methylidene]adamantane-1-carbohydrazide |
| Adamantane-containing triazole thiones |
| Adamantane-triazole thione |
| N'-heteroarylidene-adamantane-1-carbohydrazides |
| Aminoadamantane |
| Adamantane-naphthyl thiourea conjugate |
| Adamantane-linked triazole |
Structure Activity Relationship Sar Elucidation for Adamantane 1 Carboxamidine
Defining Key Structural Requirements for Biological Efficacy
The biological activity of adamantane-1-carboxamidine is intrinsically linked to its unique chemical architecture. The bulky, lipophilic adamantane (B196018) core provides a robust anchor for interacting with biological targets, while the polar carboxamidine group can engage in crucial hydrogen bonding and electrostatic interactions. ontosight.ai Understanding the precise role of each component is fundamental to elucidating the SAR and guiding the design of more potent and selective molecules.
Systematic Investigation of Modifications to the Adamantane Core
Systematic studies on related adamantane derivatives, such as adamantane carboxamides, have demonstrated that even subtle changes to the adamantane core can lead to substantial differences in inhibitory potency. For instance, the introduction of substituents at the bridgehead positions of the adamantane ring has been explored to modulate activity. A systematic study on adamantyl ureas as soluble epoxide hydrolase inhibitors showed that the introduction of methyl groups at the bridgehead positions of the adamantane ring had a notable effect on inhibitory potency. nih.gov While one methyl group increased potency, the addition of two or three methyl groups led to a decrease in metabolic stability in human liver microsomes. nih.gov
These findings underscore the importance of the adamantane core's integrity for biological activity and highlight the fine balance between optimizing target engagement and maintaining favorable metabolic properties.
Delineation of the Role of the Carboxamidine Functional Group in Target Binding
The carboxamidine functional group is a key pharmacophoric element of this compound, playing a critical role in target recognition and binding. ontosight.ai This group, with its ability to act as a hydrogen bond donor and its potential to be protonated, can form strong interactions with amino acid residues in the active site of a target protein. ontosight.ai
In many instances, the carboxamidine group is a bioisostere of an amide or a carboxylic acid, and its replacement can significantly alter the binding mode and affinity of the compound. For example, in studies of inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), the adamantane carboxamide moiety was found to be crucial for inhibitory potency. bas.bg Docking studies of related adamantyl carboxamide inhibitors have suggested that the carbonyl group of the amide can form a hydrogen bond with key catalytic residues, such as Tyr183. nih.gov Given the structural and electronic similarities, it is highly probable that the carboxamidine group of this compound engages in similar critical hydrogen bonding interactions with its biological targets. The replacement of the carboxamidine with other functional groups would likely disrupt these vital interactions, leading to a loss of activity.
Analysis of Substituent Effects on Compound Activity and Selectivity
The introduction of substituents onto the this compound scaffold is a common strategy to fine-tune its pharmacological properties. The nature, size, and position of these substituents can have a profound impact on the compound's activity, selectivity, and pharmacokinetic profile.
In a study of adamantane-based indole-2-carboxamides as potential anti-tubercular agents, the introduction of a polar hydroxyl group onto the adamantane moiety was investigated. nih.gov This modification aimed to improve water solubility, a common challenge with lipophilic adamantane derivatives. The resulting adamantanol-containing compounds exhibited improved water solubility and potent antimycobacterial activity, demonstrating that the adamantane scaffold can be functionalized to enhance physicochemical properties without compromising biological efficacy. nih.gov
The following table summarizes the effects of substituents on the activity of related adamantane carboxamide derivatives, providing insights into the potential impact of similar modifications on this compound.
| Compound Series | Modification | Effect on Activity | Reference |
| Adamantyl Ureas | Introduction of methyl groups on adamantane | 1-methyl: 4-fold increase in potency; 2-3 methyls: decreased metabolic stability | nih.gov |
| Adamantane Indole-2-Carboxamides | Addition of a hydroxyl group to the adamantane | Improved water solubility and potent anti-TB activity | nih.gov |
| Adamantanyl Benzamides | Fluorination of adamantane bridgeheads | Reduced lipophilicity and improved metabolic stability with comparable P2X7R antagonism | researchgate.net |
Rational Design Principles for Novel this compound Analogs
Building upon the foundational understanding of SAR, medicinal chemists can employ rational design principles to create novel this compound analogs with enhanced therapeutic properties. These strategies involve modifying the molecular scaffold and fine-tuning the pharmacophoric elements to achieve optimized interactions with the biological target.
Strategies Employing Scaffold Hopping and Bioisosteric Replacement
Scaffold hopping is a powerful strategy in drug discovery that involves replacing the central core of a molecule with a structurally different scaffold while retaining the original biological activity. ontosight.ai This approach can lead to the discovery of novel chemotypes with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. For this compound, scaffold hopping could involve replacing the adamantane cage with other polycyclic structures that mimic its three-dimensional shape and lipophilicity. ontosight.ai
The following table presents potential bioisosteric replacements and scaffold hopping strategies for this compound.
| Original Moiety | Strategy | Potential Replacement | Rationale | Reference |
| Adamantane Core | Scaffold Hopping | Other polycyclic hydrocarbons (e.g., cubane, carborane) | Explore different spatial arrangements and physicochemical properties to improve target binding and ADMET properties. | researchgate.netontosight.ai |
| Carboxamidine Group | Bioisosteric Replacement | 1,2,4-Triazole, 1,2,4-Oxadiazole | Mimic hydrogen bonding properties while potentially improving metabolic stability. | nih.govmdpi.com |
| Carboxamide (as analog) | Bioisosteric Replacement | Benzimidazole | Improve water solubility while maintaining biological activity. | nih.gov |
Targeted Modulation of Pharmacophoric Elements for Optimized Interactions
The rational design of novel analogs also involves the targeted modulation of specific pharmacophoric elements to optimize interactions with the biological target. This can be achieved by making precise modifications to the adamantane core or the carboxamidine group based on a detailed understanding of the target's binding site.
For example, if the binding pocket has additional hydrophobic regions, the adamantane scaffold could be functionalized with lipophilic groups to enhance van der Waals interactions. Conversely, if there are opportunities for additional hydrogen bonds, polar substituents could be introduced.
A study on adamantanyl benzamide (B126) P2X7 receptor antagonists demonstrated that the installation of fluorine atoms on the adamantane bridgeheads was well-tolerated and led to analogs with improved physicochemical properties and metabolic stability. researchgate.net This highlights how targeted modulation of the adamantane scaffold can lead to superior drug candidates.
Biological Activity and Mechanism of Action Studies of Adamantane 1 Carboxamidine
Comprehensive Analysis of Enzyme Inhibition and Receptor Modulation
Adamantane-1-carboxamidine is utilized in biochemical research as a tool for enzyme inhibition studies and protein interaction assays. smolecule.com Its unique structural features, particularly the combination of the bulky, hydrophobic adamantane (B196018) core and the basic carboxamidine group, suggest its potential to interact with a variety of biological targets.
In-depth Research on the Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
Inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that converts inactive cortisone (B1669442) to active cortisol, is a promising therapeutic strategy for metabolic disorders like type 2 diabetes. rsc.org While direct studies on the 11β-HSD1 inhibitory activity of this compound are not extensively documented, research on related adamantyl carboxamide derivatives has demonstrated significant potential.
A series of α-sulfonamido-N-adamantanecarboxamide derivatives have been synthesized and evaluated as potent 11β-HSD1 inhibitors. rsc.org Several of these compounds exhibited significant inhibitory effects on both human and mouse 11β-HSD1. For instance, one of the most active compounds in a studied series displayed an IC50 value of 8 nM against human 11β-HSD1, highlighting the therapeutic potential of the adamantane carboxamide scaffold in managing metabolic diseases. rsc.org Further optimization of adamantyl carboxamide and acetamide (B32628) derivatives has led to the discovery of inhibitors with IC50 values in the 100 nM range. nih.govnih.gov These compounds have also shown high selectivity for 11β-HSD1 over the related enzymes 11β-HSD2 and 17β-HSD1. nih.govnih.gov The hydrophobic adamantane moiety is believed to enhance binding affinity through interactions with the enzyme's active site. nih.gov
| Compound Derivative | Target Enzyme | IC50 Value (nM) |
| α-sulfonamido-N-adamantanecarboxamide derivative | Human 11β-HSD1 | 8 |
| Adamantyl carboxamide derivative | Human 11β-HSD1 | ~100 |
| Adamantyl acetamide derivative | Human 11β-HSD1 | ~100 |
Investigations into Urease Inhibition Mechanisms
Urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea, is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. ulisboa.ptajol.info Inhibition of urease is therefore a target for the development of new antimicrobial agents. Research on adamantane derivatives has shown their potential as urease inhibitors.
Studies on adamantane analogues have indicated that the substitution of the amine group with an amidine group can significantly increase the inhibitory potency against the wild-type A/M2 channel of the influenza virus, which is a proton channel with a similar mechanism of action to some aspects of urease function. nih.gov Specifically, an adamantane analog with an amidine group (compound 7 in the study) showed a nearly 4-fold increase in potency with an IC50 of 4 μM compared to amantadine (B194251) (IC50 = 16 μM). nih.gov While this is not a direct measure of urease inhibition, it suggests that the carboxamidine moiety of this compound could contribute to potent inhibition of urease. The mechanism of urease inhibition by related compounds often involves the interaction of the inhibitor with the nickel ions in the enzyme's active site, disrupting the catalytic cycle. nih.gov
| Compound | Target | IC50 (µM) |
| Adamantane with Amidine group | WT A/M2 Channel | 4 |
| Amantadine | WT A/M2 Channel | 16 |
Studies on Alpha-Glucosidase and Carbonic Anhydrase Inhibition Profiles
Adamantane-containing compounds have also been investigated for their ability to inhibit α-glucosidase and carbonic anhydrase, enzymes involved in diabetes and various physiological processes, respectively.
Research on adamantane-linked aminothiazole derivatives has demonstrated their potential as inhibitors of both α-glucosidase and carbonic anhydrase. researchgate.netdntb.gov.ua In one study, certain derivatives exhibited prominent inhibition against α-glucosidase with IC50 values in the range of 38-42 μM. researchgate.netrsc.org The same study also found that some of these compounds were effective inhibitors of urease. researchgate.netrsc.org Another study on amide-coupled adamantane-derived 1,2,3-triazoles identified compounds with promising α-glucosidase inhibition, with the most active compounds having IC50 values of 8.30 μM and 14.0 μM, which is comparable to the reference drug acarbose (B1664774) (IC50 = 13.50 μM). nih.gov
Regarding carbonic anhydrase, various adamantane derivatives have been explored as inhibitors. While specific data for this compound is scarce, the general structural class shows promise.
| Compound Derivative | Target Enzyme | IC50 (µM) |
| Adamantane-linked aminothiazole | α-Glucosidase | 38.73 ± 0.80 |
| Adamantane-linked aminothiazole | α-Glucosidase | 41.63 ± 0.26 |
| Amide coupled adamantane derived 1,2,3-triazole | α-Glucosidase | 8.30 ± 0.33 |
| Amide coupled adamantane derived 1,2,3-triazole | α-Glucosidase | 14.0 ± 0.16 |
| Acarbose (reference) | α-Glucosidase | 13.50 ± 0.32 |
Research into Interaction with Voltage-Gated Potassium Channels (e.g., Kv7.1/KCNE1) and Allosteric Modulation
Voltage-gated potassium channels, such as the Kv7.1/KCNE1 complex, are crucial for the proper functioning of cardiac and other tissues. Adamantane derivatives have been identified as highly potent gating modifiers of these channels. nih.gov These compounds are thought to bind to fenestrations within the channel that become accessible when the KCNE1 accessory subunit is bound to the Kv7.1 channel. nih.gov This interaction is an example of allosteric modulation, where the compound binds to a site distinct from the primary ion-conducting pore to alter the channel's function. This mode of action may allow for the development of highly subtype-specific Kv channel inhibitors. nih.gov While the specific effects of this compound on Kv7.1/KCNE1 have not been detailed, its adamantane core suggests it could act as a modulator of such channels.
Broad-Spectrum Enzyme and Receptor Profiling to Identify Novel Targets
The unique physicochemical properties of the adamantane scaffold, including its rigidity and lipophilicity, make it a candidate for broad-spectrum biological activity. ontosight.ai this compound itself is noted for its potential use in enzyme inhibition studies and protein interaction assays, suggesting a wider range of potential targets beyond those extensively studied. smolecule.com Its structural similarity to other biologically active compounds allows it to be considered as a lead compound for developing new pharmaceuticals targeting a variety of diseases, including viral infections and cancer. smolecule.comontosight.ai Further broad-spectrum screening and profiling studies are necessary to fully elucidate the range of enzymes and receptors that this compound can modulate and to identify novel therapeutic applications.
Antimicrobial Research Pathways
The adamantane scaffold is a well-established pharmacophore in the development of antimicrobial agents. nih.gov While specific data on the antimicrobial activity of this compound is limited, research on related adamantane carboxamides provides insights into its potential in this area.
Studies on N,N'-bis-adamantane-1-carboxamides have demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. bas.bg For instance, the N,N'-bis-adamantane-1-carboxamide of 1,6-diaminohexane was found to inhibit both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria with a Minimum Inhibitory Concentration (MIC) of 125 µg/mL. bas.bg This compound also showed significant antifungal activity against Candida albicans with an MIC of 63 µg/mL. bas.bg
Other research has explored hydrazide-hydrazones with a 1-adamantyl-carbonyl moiety, with some compounds showing potential antibacterial activity against Gram-positive bacteria and C. albicans. mdpi.com The incorporation of the adamantane group is often associated with increased lipophilicity, which can enhance the ability of a compound to cross biological membranes and exert its antimicrobial effect. nih.gov These findings suggest that this compound warrants further investigation as a potential antimicrobial agent.
| Compound | Microorganism | MIC (µg/mL) |
| N,N'-bis-adamantane-1-carboxamide of 1,6-diaminohexane | Staphylococcus aureus | 125 |
| N,N'-bis-adamantane-1-carboxamide of 1,6-diaminohexane | Bacillus subtilis | 125 |
| N,N'-bis-adamantane-1-carboxamide of 1,6-diaminohexane | Escherichia coli | 125 |
| N,N'-bis-adamantane-1-carboxamide of 1,6-diaminohexane | Pseudomonas aeruginosa | 125 |
| N,N'-bis-adamantane-1-carboxamide of 1,6-diaminohexane | Candida albicans | 63 |
Exploration of Antiviral Activity against Specific Pathogens (e.g., Influenza A, SARS-CoV-2)
The adamantane scaffold is famously associated with the first generation of influenza A virus inhibitors, amantadine and rimantadine (B1662185). nih.govmdpi.com These drugs historically targeted the M2 proton channel of the virus, inhibiting viral uncoating. mdpi.com However, the emergence of widespread resistance has limited their clinical use. cardiff.ac.uknih.gov
In the context of the COVID-19 pandemic, the scientific community has explored the repurposing of existing drugs and the investigation of new compounds against SARS-CoV-2. Some adamantane derivatives have been investigated for their potential to inhibit this novel coronavirus. nih.govmdpi.comnih.gov Limited research has suggested that this compound hydrochloride (ACH) may act as a potential inhibitor of SARS-CoV-2 replication in cell culture studies. smolecule.com However, these are preliminary findings, and further in vivo research is necessary to determine its efficacy and mechanism of action against SARS-CoV-2. smolecule.com
Antiviral Activity of this compound
| Pathogen | Finding | Citation |
|---|---|---|
| Influenza A | No specific studies on this compound are currently available. | N/A |
| SARS-CoV-2 | Identified as a potential inhibitor of viral replication in cell cultures. Further in vivo studies are required. | smolecule.com |
Assessment of Antibacterial Spectrum and Mechanisms of Action
The urgent need for new antibacterial agents to combat rising antibiotic resistance has spurred research into novel chemical scaffolds, including adamantane derivatives. bas.bgmdpi.com Studies have shown that certain adamantane-containing compounds exhibit antibacterial properties. mdpi.comresearchgate.net For instance, research on N,N'-bis-adamantane-1-carboxamide of 1,6-diaminohexane demonstrated inhibitory activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. bas.bg However, specific studies focusing solely on the antibacterial spectrum and mechanisms of action of this compound are limited. The available literature primarily discusses the antimicrobial properties of other, more complex adamantane carboxamides. bas.bgnih.govresearchgate.netresearchgate.net
Research into Potential Antifungal Properties
Similar to the antibacterial research landscape, the investigation into the antifungal properties of adamantane derivatives has shown some promise. bas.bgmdpi.com For example, N,N'-bis-adamantane-1-carboxamide of 1,6-diaminohexane was found to have antifungal activity against Candida albicans. bas.bg The lipophilic nature of the adamantane moiety is thought to contribute to this activity. bas.bg Despite these findings for related compounds, there is a lack of specific research dedicated to the potential antifungal properties of this compound itself.
Antimicrobial Activity of this compound
| Activity | Findings | Citation |
|---|---|---|
| Antibacterial | Research is focused on other adamantane carboxamides. Specific data for this compound is not readily available. | bas.bgnih.govresearchgate.netresearchgate.net |
| Antifungal | Studies on related compounds show potential, but specific research on this compound is lacking. | bas.bgmdpi.com |
Antitumor and Cytotoxic Activity Investigations
The unique structural characteristics of the adamantane nucleus have made it an attractive scaffold for the design of potential anticancer agents. smolecule.comontosight.ai
Evaluation of Cytotoxic Effects against Diverse Cancer Cell Lines
A number of studies have reported the cytotoxic effects of various adamantane derivatives against a range of human tumor cell lines. nih.govmdpi.comrsc.org For instance, adamantane-linked isothiourea derivatives have shown cytotoxic effects against hepatocellular carcinoma (Hep-G2), human cervical epithelioid carcinoma (HeLa), and colorectal carcinoma (HCT-116) cell lines. nih.gov Thiosemicarbazones containing an adamantane skeleton have also been evaluated for their cytotoxicity against Hep3B, HeLa, A549, and MCF-7 cancer cell lines. mdpi.com However, specific data on the cytotoxic effects of this compound against a diverse panel of cancer cell lines is not extensively documented in the available literature. Research tends to focus on more complex derivatives. cu.edu.eg
Research into Inhibition of Tumor Growth and Associated Proliferation Pathways
The mechanism by which adamantane derivatives may inhibit tumor growth often involves interference with key signaling pathways that control cell proliferation and survival. nih.govarchivesofmedicalscience.commdpi.com For example, some adamantane-linked compounds have been shown to suppress tumor growth by inhibiting the TLR4-MyD88-NF-κB signaling pathway. nih.gov Other research has focused on the inhibition of Hedgehog signaling or the modulation of pathways like PI3K/Akt. archivesofmedicalscience.comexperimental-surgery.de While these studies provide a framework for how adamantane-based compounds can exert antitumor effects, specific investigations into the ability of this compound to inhibit tumor growth and its impact on associated proliferation pathways have not been detailed in the scientific literature.
Antitumor and Cytotoxic Activity of this compound
| Area of Investigation | Findings | Citation |
|---|---|---|
| Cytotoxic Effects | Studies on various adamantane derivatives show activity, but specific data for this compound is limited. | nih.govmdpi.comrsc.orgcu.edu.eg |
| Inhibition of Tumor Growth | Mechanistic studies exist for other adamantane compounds, but not specifically for this compound. | nih.govarchivesofmedicalscience.commdpi.comexperimental-surgery.de |
Detailed Biochemical Interaction Studies
This compound hydrochloride is recognized as a tool in biochemical research, particularly in enzyme inhibition and protein interaction assays. smolecule.com The rigid adamantane cage can provide a unique scaffold for interacting with biological targets, while the carboxamidine group can participate in hydrogen bonding and other interactions with proteins or nucleic acids. ontosight.ai Studies on the interactions of this compound hydrochloride with biological systems often focus on assessing its binding affinity to target proteins and understanding its mechanism of action at a molecular level. smolecule.com However, detailed public-domain studies outlining the specific biochemical interactions of this compound with particular enzymes or receptors are not extensively available.
Conduct of Protein Interaction Assays (e.g., Binding with Serum Albumin)
Protein interaction assays are fundamental to understanding how a compound behaves in a biological system. While the interaction of drugs with plasma proteins like human serum albumin (HSA) is crucial for their pharmacokinetic profiles, specific binding studies detailing the interaction between this compound and serum albumin are not extensively documented in publicly available literature. nih.govnih.gov
However, the interaction of adamantane derivatives with other proteins has been thoroughly investigated. A primary example is the extensive study of adamantane-based compounds with the Influenza A virus M2 protein, a transmembrane proton channel essential for viral replication. nih.govnih.gov Various biophysical techniques have been employed to characterize this interaction for close analogs of this compound, such as amantadine and rimantadine.
Methods used to probe these interactions include:
Surface Plasmon Resonance (SPR): This technique has been used to investigate the binding of adamantane drugs to the M2 ion channel. pnas.org SPR studies have successfully demonstrated direct binding and have been instrumental in probing the binding sites by using mutant M2 protein constructs. pnas.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR has been a powerful tool to determine the specific binding site and stoichiometry of adamantane drugs to the M2 transmembrane domain. nih.gov Titration experiments monitored by NMR can reveal chemical shift perturbations in specific amino acid residues of the protein upon drug binding, thereby mapping the interaction surface. nih.gov These studies have confirmed that drugs like rimantadine bind to a well-defined site within the M2 channel pore. nih.gov
These assays provide critical information on whether a compound binds to its target, the kinetics of the interaction, and the location of the binding site, forming the basis for further mechanistic and structural studies.
Determination of Binding Sites, Affinities, and Thermodynamic Parameters
Following the confirmation of protein interaction, the next step involves quantifying the binding affinity, identifying the precise binding location, and determining the thermodynamic driving forces of the interaction.
Binding Sites: For the Influenza A M2 protein, the binding site for adamantane derivatives is located within the N-terminal region of the channel pore. pnas.orgacs.org This site is a hydrophobic pocket formed by specific pore-lining amino acid residues, including Ala30, Ser31, Ile33, and Gly34. acs.org The bulky adamantane cage fits into this pocket, while the charged amino or amidinium group is oriented towards the channel's interior. mdpi.com Studies using SPR on M2 mutant proteins have provided strong evidence for two distinct binding sites: a high-affinity site located within the ion channel pore, which is responsible for the drug's pharmacological activity, and a secondary, low-affinity site on the lipid-facing surface of the protein. pnas.org
Binding Affinities: The binding affinity of adamantane derivatives to the M2 channel has been quantified, though specific data for this compound is sparse. Data for its close analogs provide insight into the expected affinity range. For example, NMR titration experiments have determined the dissociation constant (K_D) for rimantadine binding to the M2 tetramer to be less than or equal to 5 µM. nih.gov Other studies have reported IC50 values, which measure the concentration of an inhibitor required to block 50% of the biological activity.
| Compound | Target | Method | Affinity Value | Reference(s) |
|---|---|---|---|---|
| Rimantadine | Influenza A M2 Channel | NMR | K_D ≤ 5 µM | nih.gov |
| 2-Adamantanol | Influenza A M2 Channel | Electrophysiology | IC50 = 14 µM | ub.edu |
| Amantadine | Influenza A M2 Channel (S31N mutant) | Electrophysiology | IC50 = 200 µM | pnas.org |
| Glycyl-rimantadine | Influenza A M2 Channel | Molecular Docking | XP GScore = -7.61 kcal/mol | mdpi.com |
| Rimantadine | Influenza A M2 Channel | Molecular Docking | XP GScore = -7.14 kcal/mol | mdpi.com |
Thermodynamic Parameters: The complete thermodynamic profile of binding includes the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). These parameters reveal the nature of the forces driving the interaction (e.g., hydrogen bonds, van der Waals forces, hydrophobic effect). nih.gov While computational studies have provided theoretical estimates of binding energies for some derivatives mdpi.combiointerfaceresearch.com, detailed experimental thermodynamic data for this compound from techniques like Isothermal Titration Calorimetry (ITC) are not readily available in the reviewed literature. Such data is crucial for a deeper understanding of the structure-thermodynamics relationship and for guiding rational drug design. nih.gov
Analysis of Molecular-Level Modulation of Biological Systems
The biological activity of this compound and its analogs stems from their ability to modulate the function of protein targets at a molecular level. The best-characterized mechanism is the inhibition of the Influenza A virus M2 proton channel. nih.gov
The M2 protein forms a homotetrameric, pH-gated proton channel that allows protons to flow from the endosome into the viral interior. nih.govacs.org This acidification is a critical step for the dissociation of the viral matrix protein (M1) from the viral ribonucleoproteins (vRNPs), allowing the vRNPs to enter the host cell nucleus and initiate replication. nih.gov
Adamantane-based inhibitors, including presumably this compound, function as pore blockers. acs.orgub.edu The molecular mechanism involves:
Hydrophobic Interaction: The lipophilic, bulky adamantane cage binds within a hydrophobic pocket in the channel pore, interacting with the side chains of residues like Val27 and Ala30. acs.orgmdpi.com
Electrostatic Blockade: The positively charged headgroup (the protonated amidinium group in this compound) is positioned within the channel. It is thought to act as a hydronium ion mimic, interacting with the channel's proton-selective filter, which involves the His37 tetrad, thereby physically blocking the proton translocation pathway. acs.org
Conformational Stabilization: The binding of the drug locks the M2 channel in a specific, non-conductive conformation, preventing the conformational changes necessary for proton transport. nih.govacs.org
By blocking this proton flow, the adamantane derivatives prevent viral uncoating, effectively halting the viral life cycle at an early stage. nih.govnih.gov This detailed understanding of the molecular-level modulation provides a clear basis for the observed antiviral activity against susceptible influenza A strains.
Spectroscopic Characterization and Structural Elucidation of Adamantane 1 Carboxamidine
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy are fundamental in characterizing the molecular structure and electronic nature of adamantane-1-carboxamidine.
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound and analyzing their vibrational modes. The IR spectrum of this compound hydrochloride displays characteristic absorption bands that correspond to both the adamantane (B196018) cage and the carboxamidine functional group. smolecule.com
The adamantane framework gives rise to distinct C-H stretching vibrations in the 2800–3000 cm⁻¹ region, along with characteristic C-C stretching and bending modes at lower frequencies. smolecule.com The carboxamidine group is identified by several key absorptions. The N-H stretching vibrations of the primary and secondary amine functionalities within the carboxamidine moiety result in prominent absorption bands in the 3000 to 3500 cm⁻¹ range. smolecule.com These often appear as multiple peaks. smolecule.com A strong absorption band between 1600 and 1700 cm⁻¹ is indicative of the C=N double bond stretching vibration, which is a diagnostic feature of the carboxamidine functional group. smolecule.com
A complete vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), allows for the assignment of observed IR and Raman bands to specific molecular motions. conicet.gov.arnih.gov For instance, in related adamantane carboxamide derivatives, the amide I band (primarily C=O stretch) and amide II band (N-H bend) are readily identified. bas.bg
Table 1: Characteristic Infrared Absorption Bands for this compound and Related Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| Amine (in Carboxamidine) | N-H Stretch | 3000-3500 | smolecule.com |
| Adamantane | C-H Stretch | 2800-3000 | smolecule.com |
| Carboxamidine | C=N Stretch | 1600-1700 | smolecule.com |
| Amide (in derivatives) | C=O Stretch (Amide I) | ~1628-1682 | conicet.gov.arbas.bg |
| Amide (in derivatives) | N-H Bend (Amide II) | ~1512-1578 | conicet.gov.arbas.bg |
Note: The exact positions of these bands can be influenced by the molecular environment and any intermolecular interactions.
Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. This compound hydrochloride exhibits limited absorption in the UV-Vis region due to the absence of extensive chromophoric systems. smolecule.com
The saturated adamantane cage, lacking conjugated double bonds, does not significantly absorb in the UV-Vis range. smolecule.com Its electronic transitions, corresponding to σ → σ* transitions, occur at much higher energies in the vacuum UV region. The carboxamidine functional group may show weak absorption bands at wavelengths below 250 nm, which are attributed to n → σ* transitions of the nitrogen lone pair electrons. smolecule.com Consequently, the compound is largely transparent in the visible region of the electromagnetic spectrum. smolecule.com
The electronic structure of this compound is characterized by a large highest occupied molecular orbital (HOMO) - lowest unoccupied molecular orbital (LUMO) energy gap, typically exceeding 5 electron volts, which is characteristic of saturated hydrocarbon systems. smolecule.com This large energy gap contributes to the compound's chemical stability. smolecule.com
X-ray Crystallography for Three-Dimensional Structure
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.
Single-crystal X-ray diffraction studies on adamantane derivatives provide detailed information about their molecular conformation and stereochemistry. mdpi.comnih.gov For adamantane-containing compounds, the adamantane cage typically adopts a rigid chair conformation. smolecule.com The bond lengths and angles within the adamantane framework are generally consistent with those of a typical C-C single bond, around 1.54 Å. uva.es
In related adamantane carboxamide structures, the amide group is often found to be nearly planar. researchgate.net The conformation around the C-N amide bond can be either cis or trans, and this is influenced by steric and electronic factors. For example, in N-(pyrazin-2-yl)adamantane-1-carboxamide, the H-N-C=O moiety is close to planar. researchgate.net
X-ray crystallography also reveals how molecules are arranged in the crystal lattice and the nature of the intermolecular interactions that stabilize the crystal structure. Hydrogen bonding plays a crucial role in the crystal packing of this compound and its derivatives.
The carboxamidine group, with its N-H and C=N functionalities, is a potent hydrogen bond donor and acceptor. ontosight.ai In the crystal structures of related adamantane carboxamides, intermolecular N-H···O hydrogen bonds are common, often linking molecules into chains or more complex networks. researchgate.netnih.gov These interactions significantly influence the physical properties of the compound, such as its melting point and solubility.
In the hydrochloride salt of this compound, the chloride ion can also participate in hydrogen bonding. The analysis of these hydrogen bonding networks provides valuable information about the supramolecular self-assembly of the molecules in the solid state. nih.gov
Table 2: Crystallographic Data for a Related Adamantane Carboxamide Derivative This table presents data for N-(Pyrazin-2-yl)adamantane-1-carboxamide as a representative example.
| Parameter | Value | Reference |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | C2/c | researchgate.net |
| a (Å) | 27.3649 (9) | researchgate.net |
| b (Å) | 9.4960 (3) | researchgate.net |
| c (Å) | 10.0932 (3) | researchgate.net |
| β (°) | 97.371 (3) | researchgate.net |
| V (ų) | 2601.11 (14) | researchgate.net |
| Z | 8 | researchgate.net |
Complementary Spectroscopic Techniques for Advanced Characterization
While IR, UV-Vis, and X-ray crystallography are primary techniques, other spectroscopic methods can provide further structural and electronic details.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the molecular structure in solution. For this compound hydrochloride, proton NMR would show characteristic multiplets for the adamantane cage protons in the region of 1.5 to 2.5 ppm. smolecule.com The protons of the carboxamidine group would appear as distinct signals. Carbon-13 NMR would show signals corresponding to the unique carbon environments in the adamantane cage and the carboxamidine group. smolecule.com
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular formula of this compound hydrochloride is C₁₁H₁₉ClN₂. smolecule.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.
Rotational Spectroscopy: For volatile derivatives in the gas phase, broadband rotational spectroscopy can provide highly accurate molecular structures, including bond lengths and angles, free from intermolecular interactions present in the solid state. uva.esresearchgate.net
Computational Chemistry: Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectroscopic data. nih.gov These calculations can help in the assignment of vibrational spectra, predict electronic transitions, and provide insights into molecular geometries and intermolecular interactions. nih.govresearchgate.net
Advanced Applications of Adamantane 1 Carboxamidine in Chemical Sciences
Material Science Research and Development
The rigid and stable scaffold of adamantane (B196018), combined with the reactive potential of the carboxamidine group, positions Adamantane-1-carboxamidine as a promising candidate for the synthesis of novel materials with tailored properties. smolecule.com Its inherent structural characteristics are being explored to enhance the performance of polymers and to create materials with unique optical and physical attributes.
Design and Synthesis of Novel Adamantane-Containing Materials
The synthesis of materials incorporating this compound often leverages the reactivity of the carboxamidine functional group. This group can participate in various chemical transformations, allowing it to be integrated into larger molecular architectures. While specific synthesis routes for polymers directly from this compound are not extensively documented in publicly available literature, the synthesis of related adamantane-carboxamides provides insight into potential pathways. These methods typically involve the coupling of an adamantane carboxylic acid derivative with an amine, often facilitated by coupling agents. bas.bgnih.gov
For instance, the synthesis of N-substituted adamantane-1-carboxamides can be achieved by reacting 1-adamantane carbonyl chloride with a corresponding amine in the presence of a base like triethylamine. nih.gov A general approach to forming the carboxamidine group itself involves the Pinner reaction, starting from a nitrile, or by reacting an orthoester with an amine. The synthesis of this compound hydrochloride can be achieved through the reaction of adamantane with a carboxamidine precursor, often using a catalyst to facilitate the formation of the desired product. ontosight.ai
The incorporation of the adamantane cage into polymer backbones is a key strategy for enhancing material properties. For example, the introduction of the adamantane moiety into polyamides has been shown to significantly increase their glass transition temperatures (Tg) by 40–60°C compared to their linear counterparts, a direct consequence of the rigid adamantane structure restricting polymer chain mobility. smolecule.com
Table 1: Synthetic Approaches for Adamantane-Amide Derivatives
| Precursor | Reagent | Product | Key Features of the Method |
| 1-Adamantane carboxylic acid | N-tert-butyloxycarbonyl-1,6-hexanediamine, EDC/HOBt | N-(Boc-aminohexyl) adamantane-1-carboxamide | Solution-phase coupling using a carbodiimide. bas.bg |
| 1-Adamantane carbonyl chloride | Various amines, Triethylamine | Adamantyl carboxamide derivatives | Amide coupling reaction under standard conditions. nih.gov |
| Adamantane-1-carboxylic acid | Ammonium (B1175870) hydroxide (B78521), Ethyl chloroformate | 1-Adamantanecarboxamide | Mixed anhydride (B1165640) method. researchgate.net |
This table is based on synthetic methods for adamantane-carboxamides, which are structurally related to this compound and illustrate common synthetic strategies.
Investigations into Unique Structural Attributes for Enhanced Material Properties
The adamantane cage is a diamondoid, a molecule with a structure resembling a unit cell of a diamond crystal. This rigid, stress-free, and symmetrical structure is at the heart of the unique properties of adamantane-containing materials. When incorporated into polymers or other materials, the adamantane unit imparts a high degree of thermal stability and mechanical robustness. ontosight.ai
The bulky nature of the adamantane group can also influence the packing of polymer chains, leading to materials with increased free volume. This can result in lower dielectric constants, which is a desirable property for materials used in microelectronics and high-frequency applications. While specific data for this compound-based polymers is limited, the general principle of using adamantane to tune material properties is well-established.
Exploration of Nonlinear Optical (NLO) Properties in Adamantane Derivatives
Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including optical switching and data storage. mdpi.comscirp.org Organic molecules with extended π-conjugated systems are often good candidates for NLO materials. While this compound itself is not a traditional conjugated system, its derivatives can be designed to exhibit NLO properties.
Research into adamantane-type clusters has shown that these structures can exhibit strong NLO effects, such as second-harmonic generation (SHG). rsc.org The NLO response in these systems is often attributed to the electronic transitions within the molecule. The introduction of donor and acceptor groups can enhance the NLO response by facilitating intramolecular charge transfer. The carboxamidine group in this compound can act as an electron-donating group, and by combining it with suitable electron-accepting moieties, it may be possible to create novel NLO materials. Theoretical studies, such as those using Density Functional Theory (DFT), are often employed to predict the NLO properties of new molecular designs. rsc.org
Research into Adamantane-Type Cluster Glasses for Light Conversion Technologies
Recent research has explored the use of adamantane-type clusters in the development of "cluster glasses" for light conversion technologies. rsc.org These materials are of interest for their potential applications in areas such as solid-state lighting and solar energy conversion. The unique structure of adamantane-based clusters can lead to novel photophysical properties, including efficient light emission. While this research has focused on inorganic and organometallic adamantane-type clusters, the principles could potentially be extended to purely organic systems derived from functionalized adamantanes like this compound. The rigid adamantane core can serve as a scaffold to organize chromophores, potentially leading to materials with tailored light-emitting properties.
Supramolecular Chemistry and Nanotechnological Implementations
The ability of the adamantane cage to participate in non-covalent interactions, particularly host-guest chemistry, makes this compound a valuable component for the construction of supramolecular assemblies and nanotechnological systems. smolecule.com
Development of Adamantane-Based Supramolecular Systems
The adamantane group is a classic guest molecule in supramolecular chemistry, known for its strong binding affinity to various host molecules, most notably cyclodextrins. This interaction is driven by the hydrophobic effect, where the nonpolar adamantane cage is encapsulated within the hydrophobic cavity of the cyclodextrin (B1172386) in an aqueous environment. This highly specific and strong interaction forms the basis for the self-assembly of complex supramolecular structures.
This compound, with its adamantane moiety, is expected to readily form inclusion complexes with cyclodextrins. The carboxamidine group, being polar and capable of hydrogen bonding, would remain outside the cyclodextrin cavity, providing a handle for further functionalization or for directing the assembly of the supramolecular system. This "plug-and-play" approach allows for the modular construction of nanostructures. For example, adamantane-modified molecules can be attached to cyclodextrin-coated surfaces or nanoparticles to create functional materials for applications in sensing, drug delivery, and catalysis. researchgate.net The development of such systems leverages the predictable and robust nature of the adamantane-cyclodextrin interaction to create highly ordered and functional nanoscale architectures.
Role of this compound in Nanotechnology and Hybrid Material Creation
The unique architecture of adamantane-based compounds, including this compound, provides a robust scaffold for the development of novel nanomaterials and hybrid systems. smolecule.com The rigid adamantane cage combined with the polar carboxamidine group creates a molecule with distinct properties, making it a target for investigation in materials science. ontosight.aismolecule.com
Adamantane derivatives are key components in creating advanced materials due to their structural integrity and potential for polyfunctionalization. researchgate.net This has led to their use in a variety of complex structures:
Supramolecular Assemblies: A pegylated bis-adamantane carboxamide has been synthesized to act as a "guest bridge" in supramolecular nanoassemblies. researchgate.net In this system, the adamantyl ends of the molecule interact with cyclodextrin units that are grafted onto graphene layers, effectively bridging the components to form gold nanoassemblies. researchgate.net
Metal-Organic Frameworks (MOFs): this compound has been noted for its application in coordination chemistry, specifically in the formation of MOFs with metal centers like Palladium(II) or Copper(I), which can lead to enhanced catalytic activity. smolecule.com
Advanced Polymers: The inherent thermal stability of the adamantane core makes its derivatives, such as 1-Adamantanecarboxamide, suitable building blocks for advanced polymer materials. Adamantane-based polymers can be designed to have controllable mechanical, physicochemical, and biological properties, serving as matrices for various applications. pensoft.net
Nanostructured Materials: The adamantane scaffold is actively being investigated for the development of nanostructured materials, leveraging its unique properties to create materials with tailored functions. The ability to functionalize the adamantane cage allows for the precise construction of molecular electronic devices and porous materials. researchgate.net
The integration of the adamantane scaffold into these systems underscores its versatility as a foundational component in nanotechnology and the creation of sophisticated hybrid materials.
Catalysis and Innovative Ligand Design
The adamantane scaffold has become pivotal in the development of highly effective catalysts. uq.edu.au Its desirable properties, such as steric bulk, rigidity, and general inertness, make it an ideal component for ligand design in both organometallic and organocatalysis. researchgate.net The introduction of adamantyl groups into ligand structures is a powerful method for tuning the electronic and steric properties of a catalyst, thereby influencing its reactivity and selectivity. uq.edu.au The steric bulk provided by the adamantane moiety can accelerate reaction rates by promoting the formation of coordinatively unsaturated metal complexes, which is particularly advantageous for activating typically unreactive substrates like aryl chlorides. uq.edu.au
Utilization of Adamantane Derivatives as Ligands for Metal-Mediated Catalysis
The unique stereoelectronic properties of adamantane have been harnessed to create a variety of powerful ligands for metal-catalyzed reactions. These ligands often impart enhanced stability and activity to the catalytic system.
Key research findings include:
Phosphine (B1218219) Ligands: Ligands containing adamantane have proven highly successful. Tri(1-adamantyl)phosphine (PAd₃) has been developed as an extremely electron-releasing alkylphosphine ligand, surpassing the long-held benchmark of tri(tert-butyl)phosphine. acs.org This ligand, when part of a palladium catalyst, demonstrates high efficiency in Suzuki-Miyaura couplings, including those involving challenging chlorinated heteroarenes. acs.org Similarly, di(1-adamantyl)phosphinite ligands have been used for the carbonylation of aryl bromides, while P-chiral phosphines incorporating adamantane achieve excellent enantioselectivity in asymmetric hydrogenations. uq.edu.au
N-Heterocyclic Carbenes (NHCs): Adamantane is sometimes used as a bulky substituent for NHCs. acs.org The di(1-adamantyl) imidazolium (B1220033) salt is a precursor for generating these carbenes, which are highly effective in various catalytic cycles. uq.edu.au
Hydrophilic Ligands: For catalysis in aqueous media, derivatives like 1,3,5-triaza-7-phosphaadamantane (B1222458) (PTA) have been developed as hydrophilic phosphine ligands, promoting greener chemical transformations. core.ac.uk
Dirhodium(II,II) Carboxylates: Disubstituted adamantane derivatives have been employed as foundational units for constructing bifunctional dirhodium(II,II) carboxylate catalysts, which are effective in selective amination reactions. cuni.cz
The table below summarizes notable examples of adamantane-based ligands and their catalytic applications.
| Ligand Type | Adamantane Derivative | Metal Center | Catalytic Application | Reference |
| Bulky Phosphine | Di(1-adamantyl) phosphine | Palladium (Pd) | Cross-coupling of aryl chlorides | uq.edu.au |
| Phosphinite | Di(1-adamantyl) phosphinite | Palladium (Pd) | Carbonylation of aryl bromides | uq.edu.au |
| P-Chiral Phosphine | 1,2-bis(alkylmethylphosphino) ethanes with adamantyl groups | Rhodium (Rh) | Asymmetric hydrogenation | uq.edu.au |
| Bulky Phosphine | Tri(1-adamantyl)phosphine (PAd₃) | Palladium (Pd) | Suzuki-Miyaura couplings | acs.org |
| Hydrophilic Phosphine | 1,3,5-triaza-7-phosphaadamantane (PTA) | Transition Metals | Aqueous-phase hydrogenation & hydroformylation | core.ac.uk |
| Carboxylate | Disubstituted adamantane carboxylate | Dirhodium(II,II) | Selective amination reactions | cuni.cz |
Development of Multifunctional Catalysts Incorporating this compound Scaffolds
The rigid, well-defined three-dimensional structure of the adamantane nucleus makes it an exceptional scaffold for constructing multifunctional catalysts, where multiple catalytic sites or functional groups can be precisely positioned. uq.edu.aunih.gov While direct research on multifunctional catalysts incorporating the this compound scaffold specifically is emerging, the principles are well-established through related adamantane derivatives.
The design of such catalysts leverages the adamantane core in several ways:
Multivalent Scaffolding: Synthetic strategies have been developed to create rigid multivalent scaffolds from arylated adamantane derivatives. nih.gov These structures can present multiple functional groups, such as carboxylic acids, in a defined tripodal geometry. nih.gov This allows for the conjugation of different molecules, and an additional functional group, like an amine, can serve as a flexible linker for attaching other effector molecules without disrupting the primary geometry. nih.gov
Recyclable Catalysts: The adamantane framework has been used to build recyclable catalysts. For instance, a hypervalent iodine catalyst was constructed on a 1,3,5,7-tetrakis(4-iodophenyl)-adamantane core, demonstrating how the scaffold can support multiple active sites on a single molecular entity. uq.edu.au
Chiral Ligand Synthesis: The formal replacement of hydrogen atoms at the C1 and C2 positions of adamantane results in chiral molecules. mdpi.com This intrinsic chirality can be exploited to synthesize complex chiral ligands, paving the way for multifunctional asymmetric catalysts. mdpi.com
Although the carboxamidine functional group is a known entity in ligand design for catalysis, its combination with an adamantane scaffold represents a frontier in catalyst development. mdpi.com The established use of the adamantane framework for creating multivalent and multifunctional systems provides a strong foundation for the future design of novel catalysts based on this compound, combining the steric and electronic advantages of the adamantane cage with the specific coordinating properties of the carboxamidine group. uq.edu.aunih.gov
Future Research Directions and Concluding Perspectives
Identification of Emerging Research Avenues for Adamantane-1-carboxamidine
The exploration of this compound and its derivatives is branching into several promising new areas of research, primarily driven by its potential biological activities.
Antiviral Research: A significant emerging avenue is the investigation of this compound hydrochloride (ACH) as a potential antiviral agent. Notably, limited research has identified ACH as a possible inhibitor of SARS-CoV-2 replication in cell cultures, the virus responsible for COVID-19. smolecule.com This finding opens up a critical area for further investigation to determine its efficacy and mechanism of action against this and other viruses. The historical success of other adamantane (B196018) derivatives, such as amantadine (B194251) and rimantadine (B1662185), in treating influenza A provides a strong rationale for pursuing this line of research. nih.govnih.gov Future studies are likely to focus on screening this compound against a broader range of viruses and elucidating the specific viral proteins or host factors it targets. Research into adamantane carboxamide derivatives has also shown potent activity against the Ebola virus by inhibiting its glycoprotein-mediated cell entry, suggesting that the core structure is a valuable scaffold for antiviral drug discovery. nih.gov
Anticancer Research: The potential of adamantane derivatives as anticancer agents is another key research frontier. ontosight.airsc.org While specific studies on this compound are still emerging, the structural motif is being actively explored. For instance, derivatives have been synthesized and evaluated for their anti-proliferative activity against various cancer cell lines, including lung, liver, and breast cancer. rsc.org The mechanism of action for some adamantane-urea derivatives has been linked to the modulation of the orphan nuclear receptor Nur77, a potential therapeutic target in cancer. rsc.org Future research will likely involve screening this compound against a panel of cancer cell lines to identify specific sensitivities and investigating its impact on key cancer-related signaling pathways.
Materials Science: The application of this compound in materials science is an area with considerable untapped potential. ontosight.aismolecule.com The rigid and thermally stable adamantane core can impart desirable properties to polymers and coatings. ontosight.ai The carboxamidine group, with its ability to participate in hydrogen bonding and other non-covalent interactions, can be exploited for the development of supramolecular assemblies and functional materials. smolecule.com Future research could explore the incorporation of this compound into novel polymers to enhance their thermal stability and mechanical properties, or its use in the design of new crystalline materials with specific functionalities.
Strategies for Integrating Advanced Methodologies in Forthcoming Studies
To fully unlock the potential of this compound, future research must integrate advanced methodologies to gain deeper insights into its properties and biological activities.
Computational and In Silico Methods: Computational approaches are crucial for accelerating the discovery and optimization of adamantane-based compounds.
Molecular Docking: This technique can be used to predict the binding orientation and affinity of this compound to specific biological targets, such as viral or cancer-related proteins. This can help in understanding its mechanism of action and in designing more potent derivatives. nih.govrsc.org
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the chemical structure of adamantane derivatives and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds, thereby guiding synthetic efforts towards more promising candidates. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound and its interactions with biological macromolecules over time, offering a more realistic representation of its behavior in a biological environment.
High-Throughput Screening (HTS): HTS technologies enable the rapid screening of large libraries of compounds for a specific biological activity. Applying HTS to libraries containing this compound and its derivatives can efficiently identify hit compounds for further development as antiviral or anticancer agents.
Advanced Analytical Techniques: Sophisticated analytical methods are essential for the detailed characterization of this compound and its interactions.
X-ray Crystallography: Determining the single-crystal X-ray structure of this compound and its complexes with biological targets can provide precise information about its three-dimensional structure and binding modes. iucr.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques can be used to study the solution-state structure and dynamics of the molecule and its interactions with other molecules.
Mass Spectrometry: High-resolution mass spectrometry is critical for confirming the identity and purity of synthesized compounds and for studying their metabolic fate in biological systems.
Potential for Translational Research Outcomes from Basic Scientific Discoveries
The basic scientific discoveries related to this compound hold significant promise for translational research, particularly in the realm of drug development.
Lead Compound for Drug Discovery: this compound serves as a valuable lead compound in medicinal chemistry. smolecule.com Its unique scaffold can be chemically modified to create a diverse range of derivatives with improved potency, selectivity, and pharmacokinetic properties. The reactivity of the carboxamidine group allows for various chemical transformations, including acylation and condensation reactions to form heterocyclic structures, which are common motifs in pharmaceuticals. smolecule.com
Development of Novel Therapeutics:
Antiviral Drugs: The initial findings of its activity against SARS-CoV-2 warrant further preclinical development. smolecule.com Future studies will need to focus on in vivo efficacy, and formulation development to translate these early observations into a potential therapeutic.
Anticancer Therapies: Should specific cancer cell line sensitivities be identified, this compound could be developed as a targeted anticancer agent. Further research into its mechanism of action will be crucial for its progression as a potential cancer therapeutic.
Antimicrobial Agents: While not a primary focus of this article, it is worth noting that adamantane derivatives have been investigated for their activity against various microbes, and this could be another avenue for translational research. nih.gov
Challenges in Translation: A critical aspect of translating basic research is overcoming challenges related to bioavailability and potential toxicity. The lipophilic nature of the adamantane cage can affect solubility and distribution in the body. Therefore, formulation strategies and the synthesis of more soluble derivatives will be essential for successful clinical translation.
Concluding Analysis of the Current and Future this compound Research Landscape
The research landscape for this compound is at an exciting, albeit early, stage. The compound stands at the intersection of medicinal chemistry and materials science, with its potential applications still being actively uncovered.
Current State:
Research is largely exploratory, focusing on the synthesis of derivatives and initial biological screening.
The antiviral and anticancer potential are the most prominent areas of investigation, though much of the data is on related adamantane carboxamides rather than this compound itself.
The use of the carboxamidine group as a versatile chemical handle for creating new molecular architectures is a key strength. smolecule.com
Future Outlook:
The future of this compound research will heavily rely on a multidisciplinary approach, combining synthetic chemistry, computational modeling, advanced analytical techniques, and biological testing.
A deeper understanding of the structure-activity relationships will be critical for designing next-generation compounds with enhanced therapeutic profiles.
The exploration of its potential in materials science is a relatively underexplored area that could yield significant innovations.
Translational studies, including in vivo efficacy and safety assessments, will be the ultimate determinant of its practical utility, particularly in the pharmaceutical arena.
Q & A
Q. What are the recommended methods for synthesizing Adamantane-1-carboxamidine, and how can reaction conditions be optimized?
this compound derivatives are typically synthesized via functionalization of the adamantane core. For example, 1-adamantanecarboxylic acid (CAS 828-51-3) can serve as a precursor, undergoing reactions with amidinating agents like guanidine or carbodiimides under controlled pH and temperature . Optimization involves adjusting stoichiometry (e.g., 1:1.2 molar ratio of carboxylic acid to amidinating agent), solvent selection (e.g., anhydrous DMF or THF), and reaction time (12–24 hours under reflux). Purity is enhanced via recrystallization in ethanol/water mixtures .
Q. Which analytical techniques are critical for characterizing this compound purity and structural integrity?
Key techniques include:
- NMR spectroscopy : H and C NMR confirm adamantane backbone integrity and amidine functionalization (e.g., δ~2.1 ppm for adamantane protons, δ~160 ppm for carboxamidine carbons) .
- HPLC : Reverse-phase methods (C18 column, acetonitrile/water mobile phase with 0.1% TFA) detect impurities at 220 nm, with retention times calibrated against reference standards .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 179.2 for the free base) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Based on GHS classifications for analogous adamantane derivatives:
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 2A irritation) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (respiratory irritation, Category 3) .
- Storage : In airtight containers under inert gas (N) at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can researchers design in vitro and in vivo studies to evaluate this compound’s potential in neurodegenerative disease models?
- In vitro : Test neuroprotective effects using SH-SY5Y cells exposed to oxidative stress (HO or rotenone). Measure viability via MTT assay and apoptosis markers (caspase-3 activation) .
- In vivo : Administer 10–50 mg/kg/day orally in rodent models of Parkinson’s (MPTP-induced). Monitor motor function via rotarod tests and dopaminergic neuron survival via immunohistochemistry .
- Data validation : Include positive controls (e.g., memantine) and statistical analysis (ANOVA with post-hoc tests) .
Q. How should researchers address contradictions in solubility data for this compound across different solvents?
Discrepancies arise from solvent polarity and hydrogen-bonding capacity. Systematic approaches include:
- Solvent screening : Test solubility in DMSO, ethanol, and PBS (pH 7.4) via saturation shake-flask method at 25°C .
- Thermodynamic analysis : Calculate Hansen solubility parameters to identify optimal solvents (e.g., δ ~18 MPa for adamantane derivatives) .
- Documentation : Report temperature, agitation time, and particle size to ensure reproducibility .
Q. What strategies optimize HPLC methods for quantifying this compound in complex biological matrices?
- Column selection : Use phenyl-hexyl columns for improved separation of polar metabolites.
- Mobile phase : Gradient elution with 0.1% formic acid in acetonitrile/water enhances peak symmetry .
- Sample prep : Protein precipitation with acetonitrile (1:3 ratio) minimizes matrix interference in plasma samples .
Q. How can stability studies under varying pH and temperature conditions inform formulation development?
- Forced degradation : Expose the compound to 0.1M HCl (acidic), 0.1M NaOH (basic), and 40°C/75% RH (thermal/humidity) for 14 days.
- Analytical tracking : Monitor degradation via HPLC and identify byproducts via LC-MS. Adamantane derivatives show instability at pH >10, forming hydrolysis products (e.g., carboxylic acid derivatives) .
Q. What computational approaches predict this compound’s interaction with biological targets like NMDA receptors?
- Molecular docking : Use AutoDock Vina to model binding to the NMDA receptor’s memantine site (PDB: 5UNL). Focus on hydrophobic interactions with adamantane and hydrogen bonds with the amidine group .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Calculate binding free energy via MM-PBSA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
